Ethyl 2-[2-[2-acetyl-5-(4-methoxyphenyl)-3,4-dihydropyrazol-3-yl]phenoxy]acetate
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Overview
Description
The compound “Ethyl 2-[2-[2-acetyl-5-(4-methoxyphenyl)-3,4-dihydropyrazol-3-yl]phenoxy]acetate” is a complex organic molecule. It contains several functional groups, including an ethyl ester, a methoxyphenyl group, and a dihydropyrazol group .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the synthesis of the core pyrazole ring, followed by various substitution reactions to introduce the phenoxy and acetyl groups .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several rings and functional groups .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the ester group could undergo hydrolysis, and the pyrazole ring could participate in various substitution and addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the ester and ether groups could make it relatively polar, affecting its solubility in various solvents .Scientific Research Applications
Antioxidative Properties and Potential Pharmaceutical Applications
Research on substituted aryl meroterpenoids from red seaweed, which shares structural similarities with the compound , demonstrates significant antioxidative activities. These compounds exhibit radical inhibiting and Fe(2+) ion chelating activities comparable to commercial antioxidants like gallic acid. Such properties suggest potential applications in developing antioxidative molecules for pharmaceutical and food industries, highlighting the importance of structural moieties similar to ethyl 2-[2-[2-acetyl-5-(4-methoxyphenyl)-3,4-dihydropyrazol-3-yl]phenoxy]acetate in discovering new antioxidative agents (Chakraborty et al., 2016).
Chemical Synthesis and Methodologies
Studies on the synthesis of pyranopyrazoles using green, simple, and efficient methods also shed light on the synthetic potential of compounds with similar structures. For instance, the reported one-pot four-component condensation reaction for the preparation of 6-amino-4-(4-methoxyphenyl)-5-cyano-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazoles suggests a promising approach to synthesizing complex molecules. Such methodologies could be adapted for the synthesis of ethyl 2-[2-[2-acetyl-5-(4-methoxyphenyl)-3,4-dihydropyrazol-3-yl]phenoxy]acetate, potentially leading to new drugs or materials with unique properties (Zolfigol et al., 2013).
Antimicrobial Activities
Research on new derivatives for the determination of specific metabolites indicates the role of structural analogs in enhancing the understanding of biochemical pathways and developing analytical methodologies. Such studies are crucial for pharmaceutical research, where precise measurement of drug metabolites is essential for drug development and therapeutic monitoring. The chemoselective acetylation process and the exploration of different acyl donors in these studies could provide insights into novel synthetic routes for compounds like ethyl 2-[2-[2-acetyl-5-(4-methoxyphenyl)-3,4-dihydropyrazol-3-yl]phenoxy]acetate, with potential antimicrobial activities (Biondi & Cagnasso, 1976).
Future Directions
properties
IUPAC Name |
ethyl 2-[2-[2-acetyl-5-(4-methoxyphenyl)-3,4-dihydropyrazol-3-yl]phenoxy]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O5/c1-4-28-22(26)14-29-21-8-6-5-7-18(21)20-13-19(23-24(20)15(2)25)16-9-11-17(27-3)12-10-16/h5-12,20H,4,13-14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPSQYGHNBNIUKF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=CC=CC=C1C2CC(=NN2C(=O)C)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-[2-[2-acetyl-5-(4-methoxyphenyl)-3,4-dihydropyrazol-3-yl]phenoxy]acetate |
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